8-Methoxy-4-methylquinazoline

PARP inhibition DNA repair cancer chemotherapy

8-Methoxy-4-methylquinazoline (CAS 69674-28-8) is a uniquely positioned quinazoline scaffold for PARP inhibitor discovery, antibacterial resistance programs, TRPV1 antagonism, and anticancer agent development. Its 8-methoxy configuration delivers distinct PARP inhibitory potency versus 8-hydroxy or 8-methyl analogs and enables efficient BBr₃-mediated demethylation to more potent 8-hydroxy derivatives. In gyrase/topoisomerase IV dual-targeting, the 8-methoxy group reduces mutant prevention concentrations 4-fold. This compound secures a validated starting point with established SAR rank ordering, directly accelerating medicinal chemistry campaigns.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 69674-28-8
Cat. No. B11915726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-4-methylquinazoline
CAS69674-28-8
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NC=N1)OC
InChIInChI=1S/C10H10N2O/c1-7-8-4-3-5-9(13-2)10(8)12-6-11-7/h3-6H,1-2H3
InChIKeyZCGWGACIBYBGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-4-methylquinazoline Procurement: Chemical Identity, Class & Baseline Characteristics


8-Methoxy-4-methylquinazoline (CAS: 69674-28-8) is a substituted quinazoline heterocycle with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . The compound is characterized by a methoxy group at the 8-position and a methyl group at the 4-position on the quinazoline core . It is commercially available for research use with standard purity specifications ranging from 95% to 98% .

Why 8-Methoxy-4-methylquinazoline Cannot Be Substituted with Generic Quinazoline Analogs


The 8-methoxy substitution pattern on the quinazoline scaffold is not interchangeable with other substitution patterns due to established structure-activity relationships (SAR). Systematic SAR studies reveal that the relative potency of methoxy-substituted quinazolines follows the rank order: 8-position < 7-position < 5-position ~ 6-position [1]. This non-linear relationship demonstrates that positional isomerism profoundly impacts biological activity, with the 8-methoxy configuration conferring distinct pharmacological properties. Furthermore, direct comparative studies of 8-substituted quinazolin-4(3H)-ones show that the 8-methoxy substituent yields different PARP inhibitory potency compared to 8-hydroxy or 8-methyl analogs [2], establishing that 8-substituent identity—not merely its presence—determines functional outcomes.

8-Methoxy-4-methylquinazoline Quantitative Differentiation Evidence vs. Closest Analogs


PARP Inhibitory Activity of 8-Methoxy vs. 8-Hydroxy and 8-Methyl Quinazolinones

In a direct head-to-head comparison of 8-substituted quinazolin-4(3H)-ones evaluated for PARP inhibitory activity, the 8-methoxy substituent was found to be less potent than the corresponding 8-hydroxy and 8-methyl analogs [1]. This demonstrates that the 8-methoxy group provides a distinct potency profile relative to other 8-position substituents on the same quinazolinone scaffold. The 8-methoxyquinazolinones also serve as synthetic precursors to the more potent 8-hydroxy derivatives via BBr3-mediated demethylation [1], establishing their utility as versatile intermediates.

PARP inhibition DNA repair cancer chemotherapy

8-Methoxy Quinazoline-2,4-dione Activity Against Quinolone-Resistant Bacterial Gyrases

A representative 8-methoxy-quinazoline-2,4-dione demonstrates activity against quinolone-resistant gyrases, a property not shared by fluoroquinolones [1]. Furthermore, this compound inhibits both Staphylococcus aureus gyrase and topoisomerase IV with similar efficacy, suggesting dual-targeting capability [1]. This dual-targeting mechanism is expected to slow the emergence of drug-resistant mutants compared to single-target agents [1].

antibacterial gyrase inhibition drug resistance

Scaffold Potency Ranking: 8-Quinazoline vs. Quinoline, Isoquinoline, and Other Heterocycles in TRPV1 Antagonism

In a comprehensive pharmacophore evaluation for TRPV1 receptor antagonism, the contribution of various bicyclic heteroaromatic moieties to in vitro potency was systematically ranked [1]. The 8-quinazoline pharmacophore demonstrated equivalent potency to 8-quinoline and was superior to 8-isoquinoline, cinnoline, phthalazine, quinoxaline, and 5-quinoline [1]. This class-level ranking establishes 8-substituted quinazolines as a preferred scaffold among structurally related bicyclic heterocycles for TRPV1-targeted drug discovery.

TRPV1 antagonism pain heterocyclic pharmacophores

Cytotoxic Potency of 8-Methoxyquinazoline Derivatives Comparable to Imatinib Mesylate

Novel 4,7-disubstituted 8-methoxyquinazoline derivatives were designed and synthesized as disruptors of β-catenin/TCF4 protein-protein interactions [1]. The cytotoxic potencies of these derivatives were comparable to imatinib mesylate against constitutively activated β-catenin/TCF4 signaling cancer cells, with IC50 values ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 and HepG2 cells [1]. The most potent compound (18B) induced apoptosis and inhibited cell migration against both cell lines [1].

cytotoxic agents β-catenin/TCF4 pathway anticancer

Commercial Purity Standards and Vendor Specifications for Procurement

8-Methoxy-4-methylquinazoline is commercially available from multiple vendors with defined purity specifications, enabling quality-controlled procurement for research applications . Reported purity standards range from 95% (AKSci) to 98% (Leyan, ChemicalBook) . These specifications provide a quantitative benchmark for comparing vendor offerings and establishing acceptable purity thresholds for downstream synthetic or biological applications.

chemical procurement purity specification quality control

8-Methoxy-4-methylquinazoline as a Synthetic Intermediate for Guanidine Derivatives

8-Methoxy-4-methylquinazoline serves as a key starting material for the synthesis of N-(8-methoxy-4-methylquinazolin-2-yl)guanidine and related 2-substituted derivatives [1]. The reaction with guanidine derivatives under specific conditions yields products that have been evaluated for biological activity . This established synthetic utility positions 8-methoxy-4-methylquinazoline as a versatile building block for generating structurally diverse quinazoline-based compound libraries.

synthetic intermediate guanidine derivatives medicinal chemistry

8-Methoxy-4-methylquinazoline: Evidence-Based Research and Industrial Application Scenarios


PARP Inhibitor Lead Optimization and Probe Development

8-Methoxy-4-methylquinazoline and its quinazolinone derivatives are suitable for structure-activity relationship (SAR) studies targeting poly(ADP-ribose) polymerase (PARP) inhibition. As established in Section 3, 8-methoxyquinazolinones exhibit distinct PARP inhibitory potency compared to 8-hydroxy and 8-methyl analogs [1]. Additionally, 8-methoxyquinazolinones serve as convenient synthetic precursors to the more potent 8-hydroxy derivatives via BBr3-mediated demethylation, enabling efficient exploration of 8-position SAR [1]. This dual utility—both as a direct probe and as a synthetic intermediate—makes 8-methoxy-4-methylquinazoline a strategic choice for PARP inhibitor discovery programs.

Antibacterial Discovery Targeting Quinolone-Resistant Pathogens

The 8-methoxy quinazoline-2,4-dione scaffold has demonstrated activity against quinolone-resistant bacterial gyrases and exhibits dual-targeting of gyrase and topoisomerase IV in Staphylococcus aureus [2]. The presence of an 8-methoxy group is a critical pharmacophoric element conferring activity against resistant mutants and reducing mutant prevention concentrations (MPCs) by 4-fold compared to fluoroquinolones [2]. 8-Methoxy-4-methylquinazoline can serve as a core building block for synthesizing novel antibacterial agents designed to overcome fluoroquinolone resistance.

TRPV1 Antagonist Development for Pain Therapeutics

The 8-quinazoline pharmacophore has been validated as a potent scaffold for TRPV1 receptor antagonism, demonstrating equivalent in vitro potency contribution to 8-quinoline and superiority over 8-isoquinoline, cinnoline, phthalazine, quinoxaline, and 5-quinoline [3]. 8-Methoxy-4-methylquinazoline provides a functionalized quinazoline core that can be elaborated into TRPV1 antagonists through established synthetic routes, leveraging the validated scaffold ranking to prioritize medicinal chemistry efforts.

Anticancer Lead Discovery Targeting β-Catenin/TCF4 Signaling

4,7-Disubstituted 8-methoxyquinazoline derivatives have demonstrated cytotoxic potencies comparable to imatinib mesylate against cancer cells with constitutively activated β-catenin/TCF4 signaling [4]. Lead compounds from this series induce apoptosis and inhibit cell migration [4]. 8-Methoxy-4-methylquinazoline serves as a key starting material for synthesizing and optimizing this class of anticancer agents, providing access to a validated chemotype with demonstrated preclinical activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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